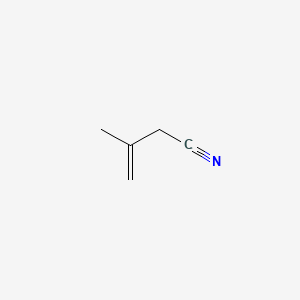

メタリルニトリル

概要

説明

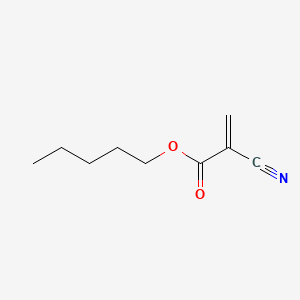

Molecular Structure Analysis

The molecular structure of Methallyl cyanide consists of 5 carbon atoms, 7 hydrogen atoms, and 1 nitrogen atom . It contains a total of 12 bonds, including 5 non-H bonds, 2 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, and 1 nitrile (aliphatic) .Chemical Reactions Analysis

Cyanide is very reactive and readily forms metal-cyanide complexes and organic compounds . The chemical composition of cyanide in environmental samples is affected by factors such as pH, temperature, trace metal content, and the presence of sulfur or sulfur compounds .Physical And Chemical Properties Analysis

The average mass of Methallyl cyanide is 81.116 Da, and its monoisotopic mass is 81.057846 Da . More detailed physical and chemical properties were not found in the search results.科学的研究の応用

食品業界における風味増強

メタリルニトリルは、コショウなどのスパイスに含まれていることが知られています . スパイスは食品業界で風味増強のために広く使用されており、この化合物はスパイスの風味プロファイルに貢献しています。この化合物は独特の風味を付与するため、新規食品や調味料の開発に役立ちます。

ハーブ製剤における抗酸化源

特定のハーブにメタリルニトリルが含まれていることから、抗酸化剤としての可能性が示唆されています . この特性は、健康とウェルネスを目的としたハーブ製剤で利用することができ、抗炎症作用、鎮痛作用、気管支喘息抑制効果をもたらします。ハーブ薬の天然抗酸化源としての利用は、有望な研究分野です。

環境汚染物質の生物修復

最近の研究では、メタリルニトリルが環境中のシアン化物汚染物質の生物修復に役割を果たす可能性があることが示唆されています . シアン化物化合物は非常に毒性が高く、環境衛生のためにその生分解が不可欠です。シアン化物化合物を分解する微生物プロセスを強化するメタリルニトリルの潜在的な応用は、エキサイティングな開発です。

天然保存料の開発

コショウなどスパイスに含まれる化合物、メタリルニトリルなど、抗菌特性は、天然保存料の開発に利用できます . これらの保存料は、合成保存料の代替として、食品の保存期間を長くするためのより安全で持続可能な方法を提供できます。

化粧品業界での応用

メタリルニトリルは、スパイスの二次代謝産物の一部として、化粧品業界で応用される可能性があります . その抗酸化特性は、スキンケア製品に役立ち、フリーラジカルや環境ストレスによる肌の損傷から保護することができます。

農業セクター:殺虫剤の生産

この化合物の特性は、殺虫剤の生産に役立つ可能性があります . スパイスに含まれる天然化合物として、メタリルニトリルは、環境への負荷が少なく、人間に無毒な環境にやさしい殺虫剤の開発に使用できます。

水強化プロセス

水強化の観点から、メタリルニトリルがスパイスに含まれていることから、水供給の栄養価を高める可能性があります . この応用は、水質が悪化し、栄養不足が蔓延している地域で特に役立つ可能性があります。

作用機序

Target of Action

Methallyl cyanide, also known as 3-methylbut-3-enenitrile , is a chemical compound with the formula C5H7N Cyanide compounds typically target cytochrome c oxidase, a key enzyme in the electron transport chain, thereby inhibiting cellular respiration .

Mode of Action

Cyanide compounds generally inhibit cytochrome c oxidase, disrupting the electron transport chain and causing cellular hypoxia and cytotoxic anoxia .

Biochemical Pathways

A study on the breakdown of methyl cyanide (acetonitrile) in bacteria suggests that it is metabolized to citrate, succinate, fumarate, malate, glutamate, pyrrolidonecarboxylic acid, and aspartate .

Pharmacokinetics

Cyanide compounds are known to be rapidly absorbed, distributed throughout the body, and metabolized, leading to a short half-life .

Result of Action

The inhibition of cytochrome c oxidase by cyanide compounds can result in cellular hypoxia and cytotoxic anoxia, which can eventually lead to death .

Action Environment

Cyanide compounds are known to be volatile and reactive, which can affect their behavior in different environments .

Safety and Hazards

特性

IUPAC Name |

3-methylbut-3-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N/c1-5(2)3-4-6/h1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQDAVBXDLGCID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197306 | |

| Record name | Methallyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4786-19-0 | |

| Record name | 3-Methyl-3-butenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4786-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methallyl cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004786190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methallyl cyanide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methallyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHALLYL CYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJF04I7OGH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Methallyl Cyanide and how does it contribute to the flavor of rapeseed oil?

A: Methallyl cyanide (3-Methyl-3-butenenitrile) is a volatile organic compound belonging to the nitrile group. It is a significant contributor to the characteristic flavor of rapeseed oil, often described as pungent or nutty. It originates from the degradation of glucosinolates, natural components found in rapeseed, during the oil extraction process [, , , , , ].

Q2: How does microwave pretreatment of rapeseeds impact the levels of Methallyl Cyanide in the extracted oil?

A: Research has shown that microwave pretreatment of rapeseeds prior to oil extraction significantly reduces the amount of the pungent compound 4-isothiocyanato-1-butene while increasing the concentration of methallyl cyanide, which possesses a less pungent profile. This alteration leads to a more desirable flavor profile in the final rapeseed oil product [].

Q3: Can geographical origin influence the concentration of Methallyl Cyanide in rapeseed oil?

A: Yes, studies comparing volatile profiles of rapeseed oils from different regions have found variations in Methallyl Cyanide content. This suggests that geographical origin, likely influenced by variations in cultivars and environmental factors, plays a role in the final flavor profile of the oil [].

Q4: What analytical techniques are commonly used to identify and quantify Methallyl Cyanide in rapeseed oil?

A: Gas chromatography-mass spectrometry (GC-MS) is widely employed for identifying and quantifying Methallyl Cyanide in rapeseed oil. The technique is often paired with headspace solid-phase microextraction (HS-SPME) for efficient sample preparation [, , , ]. Flash gas chromatography (GC) electronic nose systems have also been explored as a potential method for identifying the geographical origin of flavored rapeseed oil based on its volatile profile, which includes Methallyl Cyanide [].

Q5: What other volatile compounds, besides Methallyl Cyanide, contribute significantly to the overall flavor profile of rapeseed oil?

A5: Apart from Methallyl Cyanide, other key volatile compounds that significantly influence the flavor of rapeseed oil include:

- Glucosinolate degradation products: 4-(methylthio)-butanenitrile, 3-phenyl propionitrile, 4-isothiocyanato-1-butene, 5-cyano-1-pentene, benzenepropanenitrile, 2-Phenylethyl isothiocyanate, and allyl isothiocyanate. [, , , , ]

- Aldehydes: Nonanal, 3-furaldehyde, 5-methyl-2-furancarboxaldehyde, 2,4-heptadienal, (E,E)-2,4-decadienal, benzaldehydroxy-3,5-demethoxy [, , ]

- Alcohols: 1,5-hexadien-3-ol, 2-furanmethanol [, ]

- Pyrazines: 2,5-dimethyl-pyrazine, 2,6-dimethyl-pyrazine, 3-ethyl-2,5-methylpyrazine [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Naphthalenecarboxamide, 4-[(4-chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B1617684.png)

![2-Naphthalenecarboxamide, N-(5-chloro-2-methylphenyl)-4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-](/img/structure/B1617685.png)